molecular formula C64H78Cl2N8O11S2 B1250586 2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride CAS No. 81424-60-4

2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

Cat. No.: B1250586
CAS No.: 81424-60-4
M. Wt: 1270.4 g/mol
InChI Key: BJXWLBWLMQOVGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kominek’s mixture involves multiple steps, each requiring specific reaction conditions. The primary components are synthesized separately through various organic reactions, including esterification, amination, and carbamate formation. These reactions typically require controlled temperatures, specific catalysts, and precise pH conditions to ensure the desired products are obtained.

Industrial Production Methods

In industrial settings, the production of Kominek’s mixture is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the sequential addition of reactants, continuous monitoring of reaction parameters, and purification steps such as distillation and chromatography to isolate the final mixture.

Chemical Reactions Analysis

Types of Reactions

Kominek’s mixture undergoes several types of chemical reactions, including:

    Oxidation: The phenothiazine component can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro groups in the mixture can be reduced to amines.

    Substitution: Halogenated components can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original components, as well as substituted phenothiazine derivatives.

Scientific Research Applications

Kominek’s mixture has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The mixture is employed in studies involving enzyme inhibition and protein binding.

    Medicine: Components of Kominek’s mixture are investigated for their potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Kominek’s mixture involves multiple pathways:

    Molecular Targets: The phenothiazine component targets neurotransmitter receptors, while the carbamate component inhibits acetylcholinesterase.

    Pathways Involved: The mixture affects various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Kominek’s mixture can be compared with other complex mixtures such as:

    Benzoic acid derivatives: Similar in their antimicrobial properties.

    Phenothiazine derivatives: Known for their neurological effects.

    Carbamate compounds: Used as enzyme inhibitors.

Uniqueness

What sets Kominek’s mixture apart is its unique combination of components, which allows it to exhibit a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

81424-60-4

Molecular Formula

C64H78Cl2N8O11S2

Molecular Weight

1270.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;[2-(carbamoyloxymethyl)-2-methylpentyl] carbamate;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;hydrochloride

InChI

InChI=1S/C17H19ClN2S.C17H20N2S.C12H12N2O3.C9H18N2O4.C9H8O4.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-4-9(2,5-14-7(10)12)6-15-8(11)13;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3-4,6-9,12H,5,10-11H2,1-2H3;4-11,13H,12H2,1-3H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);3-6H2,1-2H3,(H2,10,12)(H2,11,13);2-5H,1H3,(H,11,12);1H

InChI Key

BJXWLBWLMQOVGH-UHFFFAOYSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N.CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Synonyms

Kominek's mixture
Komineks mixture

Origin of Product

United States

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